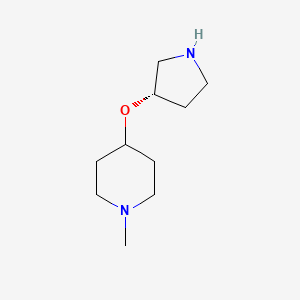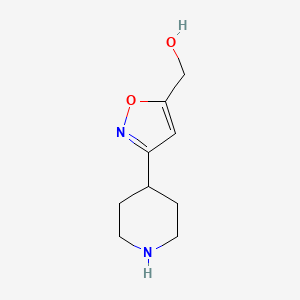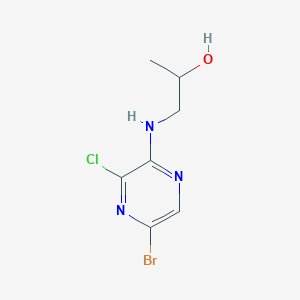
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyrazine ring, which is further substituted with an amino group and a propan-2-ol moiety. The molecular formula of this compound is C7H8BrClN3O, and it has a molecular weight of 264.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with propylene oxide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pyrazine ring.
Substitution: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, ketones, aldehydes, and reduced pyrazine compounds .
Scientific Research Applications
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloropyrazin-2-amine: A closely related compound with similar structural features but lacking the propan-2-ol moiety.
3-Aminopropan-1-ol: A compound with a similar propan-2-ol moiety but different substituents on the pyrazine ring.
Uniqueness
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-ol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the amino and propan-2-ol groups. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H9BrClN3O |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H9BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3-4,13H,2H2,1H3,(H,10,11) |
InChI Key |
KTRGUMXJLRSTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=C(N=C1Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
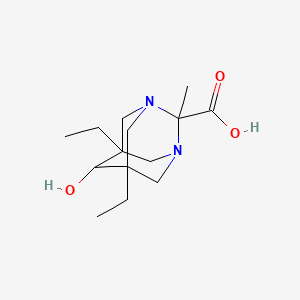
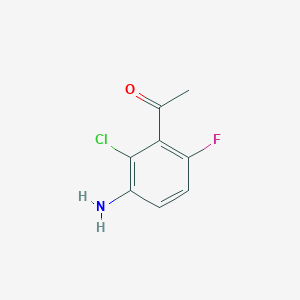
![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)

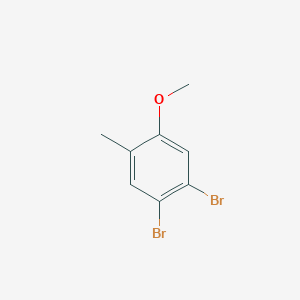
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
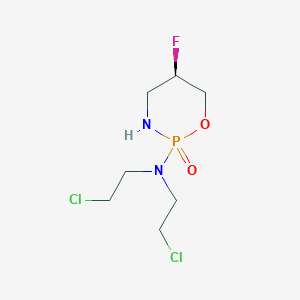



![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
